molecular formula C4H5BN2O2 B1442352 Pyridazin-4-ylboronic acid CAS No. 1083326-29-7

Pyridazin-4-ylboronic acid

Cat. No. B1442352
CAS RN: 1083326-29-7
M. Wt: 123.91 g/mol
InChI Key: NQXJHSSQBZKCLJ-UHFFFAOYSA-N
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Description

Pyridazin-4-ylboronic acid is a chemical compound with the molecular formula C4H5BN2O2 . It has a molecular weight of 123.91 g/mol . This compound is often used in research and not intended for human or veterinary use.


Synthesis Analysis

Boronic acids, including this compound, can be synthesized from readily available starting materials . The synthetic processes used to obtain these active compounds are relatively simple and well known . For instance, boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H . Its Canonical SMILES is B(C1=CN=NC=C1)(O)O .


Chemical Reactions Analysis

This compound is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Physical And Chemical Properties Analysis

This compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of the compound are 124.0444076 g/mol . The Topological Polar Surface Area is 66.2 Ų .

Scientific Research Applications

Anticancer and Antiangiogenic Applications

Pyridazinones, including derivatives like Pyridazin-4-ylboronic acid, have been explored for their potential in anticancer applications. Studies have shown that certain pyridazinone derivatives exhibit inhibitory effects on various human cancer cell lines, such as liver, breast, and leukemia cells. These compounds have been assessed for their potential to inhibit proangiogenic cytokines involved in tumor progression, indicating their utility in antiangiogenic therapy (Kamble et al., 2015). Another study synthesized and evaluated new series of pyridazinone derivatives with potent antioxidant activity, which is crucial in managing oxidative stress associated with cancer (Mehvish & Kumar, 2022).

Acaricide Development

Pyridazinone derivatives, closely related to this compound, have been developed as acaricides. Pyridaben, a pyridazinone derivative, was chosen for its efficacy, economy, and safety, and is widely used for controlling mites and certain insects like whiteflies, aphids, and thrips (Hirata et al., 1995).

Corrosion Inhibition

Pyridazine derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. This research has practical applications in industries where mild steel corrosion is a concern (Mashuga, Olasunkanmi, & Ebenso, 2017).

Myocardial Perfusion Imaging

Research involving 18F-labeled pyridaben analogues, related to pyridazinone, has been conducted for potential use in myocardial perfusion imaging (MPI) with PET. These studies highlight the application of pyridazinone derivatives in diagnostic imaging for cardiac health assessment (Mou et al., 2012).

Pharmaceutical Research

Pyridazinone derivatives have been extensively explored for their pharmacological properties, including as potential treatments for schizophrenia and other disorders. These compounds have shown to possess potent inhibitory activity and selectivity, which is vital in pharmaceutical development (Kunitomo et al., 2014).

Analgesic and Anti-inflammatory Research

Studies have synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities, indicating their potential in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Antimicrobial Activity

Research on pyridazin-4-yl derivatives has included the synthesis and evaluation of their antimicrobial activity, demonstrating their potential in addressing infectious diseases (Javed, Bhatia, Shinde, & Singh, 2013).

properties

IUPAC Name

pyridazin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXJHSSQBZKCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311026
Record name Pyridazin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083326-29-7
Record name Pyridazin-4-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Pyridazin-4-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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